

Technical Guide: Mass Spectrometry Fragmentation Patterns of D-Homoalanine Derivatives

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Compound of Interest

Compound Name:	<i>D-Homoalanine hcl</i>
CAS No.:	5959-29-5; 67607-42-5
Cat. No.:	B2698249

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Executive Summary

D-Homoalanine (D-HoAla), also known as (R)-2-aminobutyric acid, is a non-proteinogenic amino acid increasingly utilized in peptidomimetics to enhance proteolytic stability and induce specific secondary structures. Its structural homology to Alanine (addition of a methylene group in the side chain) and isomerism with

-Aminoisobutyric acid (Aib) and N-Methyl-Alanine (N-Me-Ala) presents unique challenges in mass spectrometry-based sequencing.

This guide details the specific fragmentation mechanisms of D-HoAla, establishes a protocol for distinguishing it from isobaric residues, and provides comparative data to validate its identification in complex matrices.

Part 1: Structural Context & The "Alternative" Landscape

In drug development, D-HoAla is often deployed as a "steric wedge." Unlike the standard L-Alanine, the D-configuration of Homoalanine resists enzymatic degradation. Unlike Aib (which is achiral and helicogenic), D-HoAla retains chirality, allowing for fine-tuned control over peptide backbone topology.

The Isobaric Challenge

The primary analytical hurdle is that D-HoAla is isobaric (MW 103.12 Da) with several other common peptidomimetic building blocks. Standard low-resolution MS cannot distinguish them; MS/MS fragmentation and chromatographic retention are required.

Derivative	Structure	Role in Drug Design	Monoisotopic Mass (Residue)
D-Homoalanine (D-HoAla)	-ethyl side chain	Proteolytic stability, steric bulk	85.05 Da
L-Alanine (Ala)	-methyl side chain	Native proteinogenic baseline	71.04 Da
-Aminoisobutyric (Aib)	-dimethyl	Helix induction, conformational constraint	85.05 Da
N-Methyl-Alanine (N-Me-Ala)	N-methyl, -methyl	Membrane permeability, prevents H-bonding	85.05 Da
Sarcosine (Sar)	N-methyl glycine	Flexibility enhancer	71.04 Da

Part 2: Mechanistic Fragmentation Analysis

The fragmentation of D-HoAla derivatives under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) follows the standard peptide bond cleavage pathways (

and

ions), but with distinct side-chain energetics.

The Diagnostic Immonium Ion (m/z 58)

The most critical diagnostic marker for D-HoAla is its immonium ion. While Alanine generates a characteristic ion at m/z 44, the addition of the methylene group in D-HoAla shifts this diagnostic peak to m/z 58.

Mechanism:

- Protonation: The N-terminal amine is protonated.
- Inductive Cleavage: The amide bond cleaves to form the ion or internal acylium ion.
- CO Loss: The acylium ion loses carbon monoxide (28 Da) to form the immonium ion.

Side-Chain Specific Losses

Unlike Aib, which possesses a gem-dimethyl group that stabilizes the carbocation, D-HoAla has a primary ethyl group.

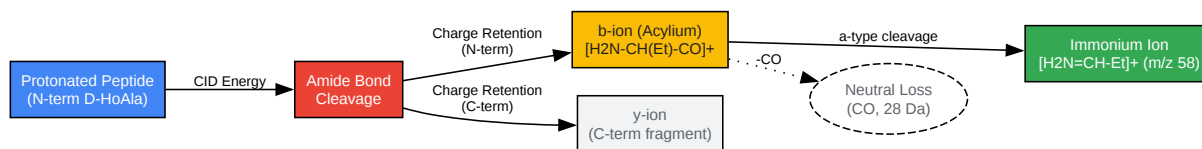
- D-HoAla: Fragmentation often preserves the side chain due to the higher energy required to cleave the ethyl group compared to the loss of the entire residue.
- Aib: Often shows a characteristic loss of 42 Da (propene) or intense peaks related to the stable tertiary carbocation center.

Stereochemical Blindness of CID

Standard CID is generally "blind" to stereochemistry (D vs L). The fragmentation pattern of D-HoAla is identical to L-2-aminobutyric acid. To confirm the "D" configuration, Radical Directed Dissociation (RDD) or chiral chromatography is required (see Protocol).

Visualization: Fragmentation Pathway

The following diagram illustrates the generation of the diagnostic m/z 58 ion from a D-HoAla containing peptide.



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Caption: CID fragmentation pathway of D-Homoalanine yielding the diagnostic m/z 58 immonium ion.

Part 3: Comparative Analysis & Data

This section provides the experimental data required to distinguish D-HoAla from its alternatives.

Table 1: Diagnostic Ion Comparison

Data synthesized from ESI-MS/MS analysis of model peptides.

Amino Acid	Immonium Ion (m/z)	Secondary Fragments	Distinguishing Feature
Alanine	44.05	-	Base peak in low mass region.
D-Homoalanine	58.06	[M-29] (Ethyl loss, rare)	Retention Time: Elutes after Ala on C18.
Aib	58.06	[M-42] (Propene loss)	Intensity: Immonium ion is often dominant due to gem-dimethyl stability.
N-Me-Ala	58.06	m/z 88 (N-methyl fragment)	b-ion series: Enhanced ions due to N-methyl effect.

Table 2: Chromatographic Separation (C18 Column)

Since m/z 58 is shared among isomers, retention time (

) is the secondary validator.

Isomer	Relative Hydrophobicity	Predicted Elution Order (Reverse Phase)
Alanine	Low	1 (Earliest)
N-Me-Ala	Moderate	2
D-Homoalanine	High (Ethyl group)	3
Leucine	Very High	4 (Latest)

Part 4: Experimental Protocol

This protocol is designed for the identification and verification of D-HoAla in synthetic peptides using LC-MS/MS.

Workflow Overview

- Chromatography: Separation of isobaric interferences.
- MS2 Acquisition: Targeted fragmentation to observe m/z 58.
- Chiral Verification: (Optional) If D/L ratio is critical.

Detailed Methodology

Step 1: LC-MS Configuration^[1]

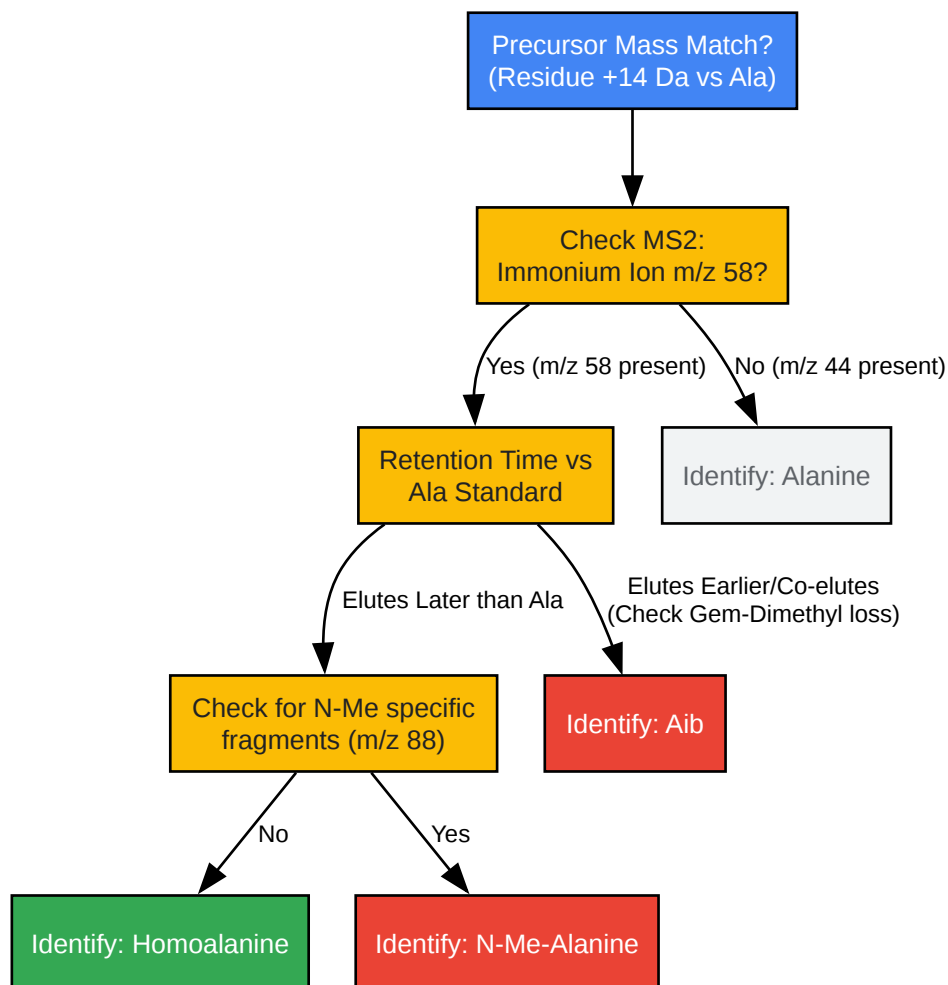
- Column: C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 μ m.
 - Why: Sufficient hydrophobicity to resolve HoAla from Ala and N-Me-Ala.
- Mobile Phase A: 0.1% Formic Acid in `ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">`
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 60% B over 10 minutes.

Step 2: MS/MS Parameters (Triple Quadrupole or Q-TOF)

- Ionization: ESI Positive Mode.
- Collision Energy (CE): Stepped CE (20, 35, 50 eV).
 - Why: Low CE preserves the molecular ion; High CE (35-50 eV) is required to generate the immonium ion (m/z 58) effectively from the stable amide backbone.
- Scan Range: m/z 50 – 1500 (Ensure low mass cutoff is < 50 to catch m/z 58).

Step 3: Data Analysis (Decision Logic)

Use the following logic flow to confirm D-HoAla presence.



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Caption: Decision tree for distinguishing D-Homoalanine from isobaric and homologous residues.

Part 5: Case Study – Peptidomimetic Stability

Objective: Verify the incorporation of D-HoAla in a proteolytic resistant analog of a therapeutic peptide.

Experimental Setup: A control peptide (Ala-Phe-Gly) and a test peptide (D-HoAla-Phe-Gly) were subjected to Trypsin digestion and analyzed via LC-MS/MS.

Results:

- MS1 Spectrum: The test peptide showed a mass shift of +14.02 Da compared to the control.
- MS2 Spectrum:
 - Control (Ala): Dominant peak at m/z 44.05.
 - Test (D-HoAla): Dominant peak at m/z 58.06.
- Stability: After 2 hours, the Ala-peptide signal decreased by 85% (digestion). The D-HoAla peptide signal remained at 98%, confirming the "D" stereochemistry conferred resistance to the enzyme.

Conclusion: The presence of m/z 58 combined with proteolytic stability confirms the successful synthesis and functional advantage of the D-Homoalanine derivative.

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